{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with an aminomethyl group, forming a hydrochloride salt. The fluorine atom at the ortho position of the phenyl ring introduces moderate electron-withdrawing effects, enhancing the oxadiazole’s electron-deficient character. The primary amine group facilitates hydrogen bonding, while the hydrochloride salt improves aqueous solubility .
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRGLFHKIRASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting compound is then reacted with a fluorinated benzene derivative to introduce the fluorophenyl group. Finally, the amine group is introduced through a substitution reaction, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Electron-Withdrawing Groups: Nitro Substituent: N,N-dimethyl-N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride () contains a nitro group at the para position. The nitro group strongly withdraws electrons, increasing the oxadiazole’s electrophilicity. This enhances reactivity with nucleophiles but may reduce metabolic stability compared to fluorine . Chlorine Substituent: {[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride () replaces fluorine with chlorine.
- Electron-Donating Groups: Methoxy Substituent: {2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride () features a para-methoxy group. Methyl Substituent: [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride () has a methyl group at the ortho position. Methyl’s inductive electron-donating effect is weaker than fluorine’s, resulting in less pronounced electronic modulation of the oxadiazole .
Positional Isomerism
- Para-Fluorophenyl Analog: {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride () shifts fluorine to the para position.
Modifications to the Amine Group
- Primary vs. Secondary Amines :
- The target compound’s primary amine enables strong hydrogen bonding, critical for interactions with polar residues in biological targets. In contrast, N,N-dimethyl-N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride () has a tertiary amine, reducing hydrogen-bonding capacity but increasing lipophilicity .
Oxadiazole Isomerism
- 1,3,4-Oxadiazole Analogs : Derivatives like N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine () replace the 1,2,4-oxadiazole with a 1,3,4-oxadiazole. The altered ring geometry affects dipole moments and hydrogen-bonding patterns, influencing binding to targets like kinases or GPCRs. Some 1,3,4-oxadiazole derivatives exhibit anticancer activity (IC50 = 2.46 μg/mL against liver cancer) .
Chain Length and Flexibility
- Extended Alkyl Chains: 3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride () incorporates a propan-1-amine chain and a decylphenyl group.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Anticancer Potential: 1,3,4-Oxadiazole derivatives with dichlorophenyl groups () demonstrate selective activity against liver cancer cells, suggesting that halogenation and oxadiazole isomerism are critical for target engagement .
- Solubility vs. Permeability : Hydrochloride salts universally enhance solubility, but bulkier substituents (e.g., decylphenyl in ) may limit bioavailability despite improved membrane penetration .
- Electronic Effects : Fluorine’s balance of electron withdrawal and small size makes it preferable for interactions requiring precise spatial alignment, as seen in kinase inhibitors or neurotransmitter analogs .
Biological Activity
The compound {[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS No. 1435804-53-7) is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H9ClFN3O
- Molecular Weight : 229.64 g/mol
- Purity : Typically >97%
- Physical Form : White to yellow powder or crystals
Biological Activity Overview
- Anticancer Activity
- Oxadiazole derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines.
- In vitro studies have shown that compounds similar to this compound demonstrate high potency against breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines.
Table 1: Antiproliferative Effects of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| This compound | T-47D | TBD | TBD |
| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl) urea | PC-3 | 0.67 | >90% |
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | TBD | TBD |
Note: TBD indicates values that need to be determined from specific studies.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Key Enzymes : Studies suggest that oxadiazole derivatives can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival.
Case Study: Inhibition of Histone Deacetylases
A study found that certain oxadiazole derivatives exhibited moderate inhibition against HDACs with IC50 values ranging from 0.420 µM to 6.554 µM. This inhibition is linked to the induction of apoptosis in cancer cells.
Research Findings
Recent literature highlights the following key findings regarding the biological activity of oxadiazole derivatives:
- Antiproliferative Activity : Compounds have shown significant inhibition rates across various cancer cell lines.
- Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.
- Synergistic Effects : Combinations of oxadiazole compounds with existing chemotherapeutics may enhance therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for {[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of a precursor amidoxime with a fluorinated carboxylic acid derivative. A one-pot approach using green chemistry principles (e.g., microwave-assisted heating) can improve efficiency . Key parameters include stoichiometric ratios (e.g., 1:1.2 for amidoxime:acylating agent), solvent choice (acetonitrile or DMF), and temperature control (80–100°C). Post-reduction steps (e.g., LiAlH4) may introduce the amine group, followed by HCl salt formation. Yield optimization requires monitoring via TLC and adjusting pH during crystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the 2-fluorophenyl ring (δ 7.2–7.8 ppm for aromatic protons; J~8 Hz for ortho F-H coupling). The oxadiazole C-5 methylene group appears at δ 4.3–4.5 ppm .
- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and oxadiazole ring vibrations (C=N at 1600 cm⁻¹, C-O at 1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ with m/z ≈ 238.1 (C₁₀H₁₀FN₃O⁺) and isotopic patterns reflecting chlorine in the hydrochloride salt .
Q. How can researchers differentiate this compound from structurally similar oxadiazole derivatives (e.g., 3-phenyl or 4-fluorophenyl analogs)?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for structure refinement to resolve substituent positions (e.g., 2-fluorophenyl vs. para-substituted analogs). Key metrics include bond angles (N-O-N ~120°) and torsion angles in the oxadiazole ring .
- HPLC/LC-MS : Compare retention times and fragmentation patterns. The 2-fluorophenyl group increases lipophilicity (logP ~1.8 vs. 1.5 for phenyl analogs), altering elution profiles .
Q. What safety protocols are recommended for handling the hydrochloride salt form?
- Methodological Answer : Use PPE (gloves, goggles) to avoid irritation. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Neutralize spills with sodium bicarbonate, and avoid inhalation of fine powders by working in fume hoods .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure t₁/₂. Compare logD (octanol-water) to assess blood-brain barrier penetration. Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins, which can be validated via SPR or ITC .
Q. What strategies resolve discrepancies in biological activity data across different assay systems (e.g., cell-based vs. enzymatic assays)?
- Methodological Answer :
- Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation in PBS or DMEM. Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding in live cells, bypassing permeability artifacts .
Q. How can computational methods predict the compound’s binding mode to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Parameterize the oxadiazole ring as a hydrogen bond acceptor. Compare poses with co-crystallized ligands (PDB: 6W4C for kinase targets).
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns, focusing on fluorine’s role in hydrophobic interactions .
Q. What experimental approaches validate the compound’s polymorphic forms, and how do they impact dissolution rates?
- Methodological Answer :
- PXRD : Identify polymorphs via distinct diffraction peaks (e.g., 2θ = 12.5° vs. 14.3°).
- DSC : Measure melting points (e.g., Form I: 180°C; Form II: 172°C) and enthalpy changes.
- Dissolution Testing : Use USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2) to correlate polymorphism with bioavailability .
Q. How can structure-activity relationship (SAR) studies optimize this scaffold for selective inhibition of a target enzyme?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
